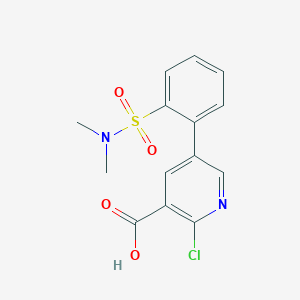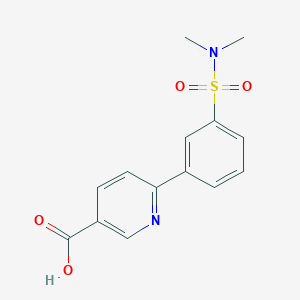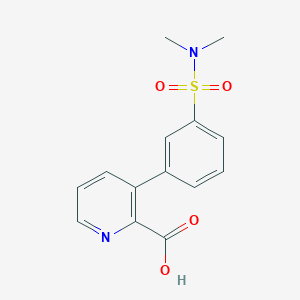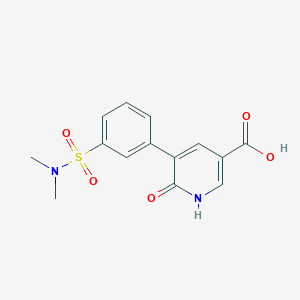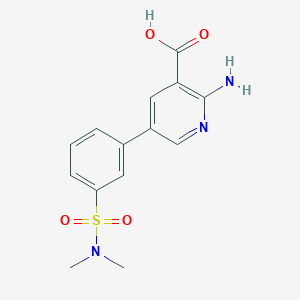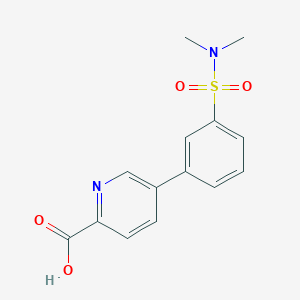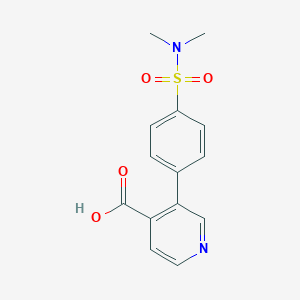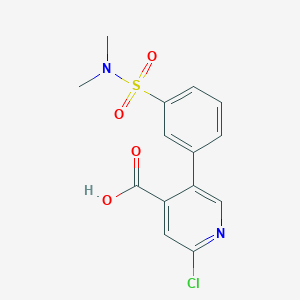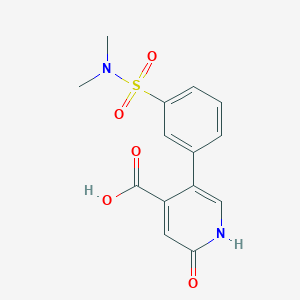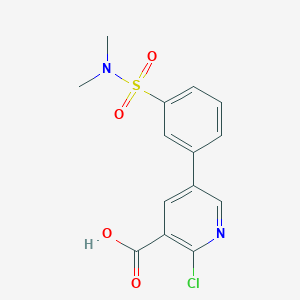
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid (2C5DMSNA) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. It is a nicotinic acid derivative and has been investigated for its biochemical and physiological effects. 2C5DMSNA has been found to have a number of advantages and limitations in laboratory experiments and research, as well as a number of potential future directions.
作用機序
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is a nicotinic acid derivative and acts as an agonist at the nicotinic acid receptor. It binds to the receptor and activates the receptor, which then stimulates the release of intracellular calcium and the activation of a number of intracellular signaling pathways. These pathways are involved in the regulation of gene expression, cell growth and differentiation, and lipid metabolism.
Biochemical and Physiological Effects
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to increase the release of intracellular calcium, which is involved in the regulation of gene expression and cell growth and differentiation. It has also been found to increase the activity of lipoprotein lipase, which is involved in the metabolism of lipids. Additionally, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to increase the production of nitric oxide, which is involved in the regulation of blood pressure.
実験室実験の利点と制限
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has a number of advantages and limitations in laboratory experiments and research. One of the advantages of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is that it is relatively easy to synthesize and purify. Additionally, it has a high yield and is stable in a variety of solvents. However, one of the limitations of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is that it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has a number of potential future directions. One potential future direction is to investigate the effects of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% on the regulation of gene expression and cell growth and differentiation in more detail. Additionally, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of nicotinic acid on the metabolism of lipids and the regulation of intracellular calcium levels in more detail. Furthermore, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the role of nicotinic acid in the regulation of blood pressure. Finally, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to develop new drugs or therapeutic agents targeting the nicotinic acid receptor.
合成法
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized by a reaction between 2-chloro-5-methoxy-3-N,N-dimethylsulfamoylphenylnicotinic acid and thionyl chloride. This reaction produces 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% with a yield of 95%. The reaction is conducted in anhydrous acetonitrile at room temperature, and the product is purified by a combination of recrystallization, column chromatography, and thin layer chromatography.
科学的研究の応用
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid derivatives on the metabolism of lipids, as well as to investigate the role of nicotinic acid in the regulation of intracellular calcium levels. 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used to study the effects of nicotinic acid on the regulation of gene expression and the role of nicotinic acid in the regulation of cell growth and differentiation.
特性
IUPAC Name |
2-chloro-5-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)11-5-3-4-9(6-11)10-7-12(14(18)19)13(15)16-8-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXUXPWDAFUWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

